REACTION_SMILES
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[CH3:31][OH:32].[CH3:33][CH2:34][O:35][C:36]([CH3:37])=[O:38].[F:19][c:20]1[cH:21][cH:22][c:23]([C:26]([CH:27]=[O:28])([CH3:29])[CH3:30])[cH:24][cH:25]1.[K+:13].[K+:14].[N+:1](=[C:3]([P:2](=[O:4])([O:5][CH3:6])[O:7][CH3:8])[C:9](=[O:10])[CH3:11])=[N-:12].[O-:15][C:16]([O-:17])=[O:18]>>[CH:3]#[C:27][C:26]([c:23]1[cH:22][cH:21][c:20]([F:19])[cH:25][cH:24]1)([CH3:29])[CH3:30]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C=O)c1ccc(F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COP(=O)(OC)C(=[N+]=[N-])C(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Type
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product
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Smiles
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C#CC(C)(C)c1ccc(F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |